rac Tamsulosin-d3 Hydrochloride
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Overview
Description
rac Tamsulosin-d3 Hydrochloride: is a deuterium-labeled version of Tamsulosin Hydrochloride. It is a selective alpha-1A and alpha-1B adrenergic receptor antagonist used primarily in the treatment of benign prostatic hyperplasia (BPH). The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Tamsulosin-d3 Hydrochloride involves the incorporation of deuterium atoms into the Tamsulosin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is essential to confirm the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: : rac Tamsulosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac Tamsulosin-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Tamsulosin in various formulations.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Tamsulosin, particularly in tracing the metabolic pathways using deuterium-labeled compounds.
Medicine: Investigated for its therapeutic potential in treating conditions like BPH and its effects on alpha-1 adrenergic receptors.
Industry: Utilized in the development and quality control of pharmaceutical products containing Tamsulosin
Mechanism of Action
rac Tamsulosin-d3 Hydrochloride exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. These receptors are predominantly found in the prostate and bladder. By antagonizing these receptors, the compound causes relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of BPH .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin Hydrochloride: The non-deuterated version of rac Tamsulosin-d3 Hydrochloride, used for similar therapeutic purposes.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.
Silodosin: A selective alpha-1A adrenergic receptor antagonist with a similar mechanism of action.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking of the compound in metabolic studies and enhances the stability of the molecule, making it a valuable tool in pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C20H29ClN2O5S |
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Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |
InChI Key |
ZZIZZTHXZRDOFM-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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